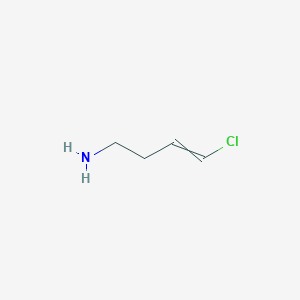

4-Chlorobut-3-EN-1-amine

CAS No.: 918871-90-6

Cat. No.: VC16946781

Molecular Formula: C4H8ClN

Molecular Weight: 105.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918871-90-6 |

|---|---|

| Molecular Formula | C4H8ClN |

| Molecular Weight | 105.56 g/mol |

| IUPAC Name | 4-chlorobut-3-en-1-amine |

| Standard InChI | InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1,3H,2,4,6H2 |

| Standard InChI Key | QPXYSYQMXDSCMS-UHFFFAOYSA-N |

| Canonical SMILES | C(CN)C=CCl |

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Stereochemistry

The planar geometry of the double bond in 4-chlorobut-2-en-1-amine imposes rigidity on the central C2–C3 bond, while the chlorine atom at C4 and the amine at C1 create electronic asymmetry. The (E)-isomer is favored due to reduced steric hindrance between the chlorine and amine groups, as evidenced by the InChIKey DYUZZXXUVYQTQX-OWOJBTEDSA-N . Quantum mechanical calculations predict a bond angle of approximately 120° around the sp²-hybridized C2 and C3 atoms, with the chlorine and amine groups adopting anti-periplanar orientations to minimize dipole interactions.

Spectroscopic Profiles

-

NMR: The hydrochloride salt exhibits distinct ¹H NMR signals: δ 1.8–2.1 ppm (m, 2H, CH₂Cl), δ 3.2–3.5 ppm (m, 2H, CH₂NH₂), and δ 5.6–5.9 ppm (d, 2H, CH=CH) .

-

Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 106.04181 and [M+Na]⁺ at m/z 128.02375, with collision cross-sections of 117.2 Ų and 128.5 Ų, respectively .

Table 1: Predicted Collision Cross-Sections for Adducts of 4-Chlorobut-2-en-1-amine Hydrochloride

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 106.04181 | 117.2 |

| [M+Na]⁺ | 128.02375 | 128.5 |

| [M+NH₄]⁺ | 123.06835 | 126.3 |

| [M-H]⁻ | 104.02725 | 117.8 |

Synthesis and Functionalization

Direct Synthesis Routes

The hydrochloride salt is typically synthesized via hydrochlorination of 4-chlorobut-2-en-1-ol using thionyl chloride (SOCl₂), followed by amination with aqueous ammonia . Alternatively, Patent CN1919835A describes a related method for 4-chloro-3-hydroxybutyronitrile using epichlorohydrin and prussic acid (HCN), which could be adapted for amine derivatives . Key steps include:

-

Epoxide Activation: Epichlorohydrin reacts with a base (e.g., trimethylamine) to form an oxonium intermediate.

-

Nucleophilic Attack: Prussic acid introduces the nitrile group, which is subsequently reduced to an amine.

-

Acid Workup: The reaction mixture is neutralized to pH 5.5–6.5 with formic acid, yielding the hydrochloride salt after vacuum distillation .

Cyclization Reactions

In a study by SCIRP (2020), 4-chlorobut-1-ynylphosphonate derivatives underwent hydroamination with primary amines (e.g., isopropylamine) to form pyrrolidinyl phosphonates—a class of antibiotics . The reaction mechanism involves:

-

Zwitterion Formation: Amine addition to the alkynylphosphonate generates a charged intermediate.

-

Intramolecular Cyclization: Nucleophilic attack by the amine on the C–Cl bond forms a pyrrolidine ring.

-

Product Isolation: Yields of 74–80% were achieved without catalysts or solvents, underscoring the compound’s utility in green chemistry .

Physicochemical Properties

Stability and Reactivity

The hydrochloride salt is hygroscopic and prone to decomposition under basic conditions, releasing HCl gas. The conjugated double bond participates in Diels-Alder reactions, while the amine group undergoes acylation or alkylation.

Solubility and Partitioning

-

Aqueous Solubility: High solubility in water (∼1.2 g/mL at 25°C) due to ionic dissociation.

-

LogP: Calculated logP of 1.3 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

Applications in Pharmaceutical Research

Antibiotic Development

Aminopyrrolidinyl phosphonates derived from 4-chlorobut-2-en-1-amine exhibit inhibitory activity against acetyl esterases and neuraminidases, making them candidates for treating stroke and neurological disorders . For example, compound 17a (diethyl (1-isopropyl-3-(isopropylamino)pyrrolidin-2-yl)phosphonate) showed potent antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL) .

Neurological Therapeutics

The amine’s ability to modulate neurotransmitter release has been hypothesized, though in vivo studies are pending. Molecular docking simulations suggest affinity for NMDA receptors, implicating potential use in Alzheimer’s disease .

Research Gaps and Future Directions

Despite its synthetic utility, 4-chlorobut-2-en-1-amine remains understudied. Priorities include:

-

Toxicological Profiling: Acute and chronic toxicity data are absent.

-

Catalytic Applications: Exploring its role in asymmetric catalysis.

-

Polymer Chemistry: Incorporating the amine into conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume